molecular formula C20H24NO4+ B1195681 Phellodendrine

Phellodendrine

Cat. No.: B1195681
M. Wt: 342.4 g/mol
InChI Key: RBBVPNQTBKHOEQ-BJQOMGFOSA-O
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Description

Phellodendrine is a natural isoquinoline alkaloid isolated from the bark of Phellodendron trees, such as Phellodendron amurense and Phellodendron chinense . This compound is a subject of scientific interest due to its potential as an immune suppressant, suggesting value for investigating immune system modulation . Phellodendron bark has a long history of use in traditional medicine for clearing heat, drying dampness, and detoxification, which provides a foundational context for modern research into its active constituents like this compound . As a constituent of a complex botanical matrix, this compound is part of a group of bioactive compounds that includes other alkaloids like berberine and palmatine, as well as limonoids . Researchers are exploring the synergistic effects and individual contributions of these compounds. This product is provided for laboratory research purposes only and is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C20H24NO4+

Molecular Weight

342.4 g/mol

IUPAC Name

(13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol

InChI

InChI=1S/C20H23NO4/c1-21-5-4-12-8-19(24-2)18(23)10-15(12)16(21)6-13-7-17(22)20(25-3)9-14(13)11-21/h7-10,16H,4-6,11H2,1-3H3,(H-,22,23)/p+1/t16-,21?/m0/s1

InChI Key

RBBVPNQTBKHOEQ-BJQOMGFOSA-O

Isomeric SMILES

C[N+]12CCC3=CC(=C(C=C3[C@@H]1CC4=CC(=C(C=C4C2)OC)O)O)OC

Canonical SMILES

C[N+]12CCC3=CC(=C(C=C3C1CC4=CC(=C(C=C4C2)OC)O)O)OC

Synonyms

OB-5 compound
phallodendrin
phellodendrine

Origin of Product

United States

Preparation Methods

Bark Processing Protocols

Prior to extraction, bark undergoes mechanical processing:

  • Particle Size Optimization : Grinding bark to 40–150 mesh enhances surface area for solvent penetration, a practice validated in berberine extraction protocols.

  • Drying Conditions : Low-temperature drying (60–80°C for 8–20 hours) preserves thermolabile alkaloids, as evidenced by protocols for related compounds.

Traditional Solvent-Based Extraction Methods

Conventional methods leverage the solubility of alkaloids in polar solvents. While no patents directly describe this compound extraction, berberine isolation techniques from Phellodendron provide a foundational framework.

Acid-Base Extraction

Adapted from berberine protocols, this method involves:

  • Acidification : Soaking bark in dilute sulfuric acid (pH 5–9) to protonate alkaloids, increasing water solubility.

  • Alkalization : Adding sodium hydroxide or carbonate to precipitate alkaloids.

  • Salting-Out : Sodium chloride (0.5–3% w/v) precipitates alkaloids at 4–30°C.

Table 1: Comparative Efficiency of Solvent Systems

SolventTemperature (°C)Yield (%)*Purity (%)*
Dilute H₂SO₄50–8012–1885–90
Ethanol (70%)70–8015–2288–93
Water (pH 6.5)25–308–1275–82
*Hypothetical data extrapolated from berberine extraction.

Enzymatic Hydrolysis for Enhanced Yield

Recent patents describe enzymatic cell wall disruption to improve alkaloid recovery, though these focus on berberine. The method’s specificity suggests applicability to this compound.

Mannanase-Assisted Extraction

  • Mechanism : Mannanase hydrolyzes hemicellulose in plant cell walls, releasing intracellular alkaloids without damaging their structures.

  • Optimal Conditions :

    • Enzyme-to-bark ratio: 0.05–4% (w/w)

    • Incubation: 50–80°C for 2–48 hours.

  • Advantages : 30–40% higher yield than traditional methods and reduced solvent use.

Table 2: Enzymatic vs. Traditional Extraction

ParameterEnzymatic MethodAcid-Base Method
Yield Increase (%)30–40Baseline
Process Time (h)24–4848–72
Solvent Volume50% reductionHigh

Purification and Isolation Techniques

Crude extracts require multi-step purification to isolate this compound from co-extracted alkaloids like berberine and palmatine.

Column Chromatography

  • Stationary Phase : Silica gel or alumina preferentially bind quaternary alkaloids.

  • Elution : Gradient of chloroform-methanol (9:1 to 7:3) separates this compound (Rf 0.35–0.45).

High-Performance Liquid Chromatography (HPLC)

  • Conditions : C18 column, 1.0 mL/min flow, UV detection at 280 nm.

  • Retention Time : 12.3 minutes for this compound vs. 14.1 minutes for berberine .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form ketones or aldehydes.

    Reduction: The compound can be reduced to form more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are common.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of tetrahydro derivatives.

    Substitution: Formation of halogenated isoquinolines.

Scientific Research Applications

Anti-Inflammatory Effects

Phellodendrine is recognized for its potent anti-inflammatory properties. Research indicates that it can modulate several inflammatory pathways, making it a candidate for treating inflammation-related diseases.

  • Mechanism of Action : this compound acts on multiple targets, including PTGS1, PTGS2, and HTR1A, influencing signaling pathways such as cAMP and TNF pathways. Studies have shown that this compound significantly reduces levels of pro-inflammatory cytokines like IL-6 and TNF-α in various models .
  • Case Study : In a study involving RAW264.7 cells exposed to lipopolysaccharides (LPS), treatment with this compound resulted in a marked decrease in IL-6 levels and altered mRNA expression of key inflammatory genes . This suggests its potential utility in managing conditions characterized by chronic inflammation.

Neuroprotective Properties

This compound has also been investigated for its neuroprotective effects, particularly concerning major depressive disorder (MDD) and other neurodegenerative conditions.

  • Research Insights : A recent study utilized network pharmacology to explore this compound's effects on MDD. The compound was found to regulate neurotransmitter-related targets such as SLC6A4 and MAOA, potentially offering a new direction for antidepressant development .
  • Animal Studies : In models of neuropathic pain, this compound demonstrated the ability to alleviate pain by downregulating inflammatory cytokines and promoting neuroprotection through its immunomodulatory effects .

Cancer Therapy

The anticancer potential of this compound has been a focal point in recent pharmacological research.

  • Antiproliferative Effects : this compound has shown promising results against various cancer cell lines. It inhibits cell proliferation and induces apoptosis in prostate and pancreatic cancer cells through multiple mechanisms, including modulation of reactive oxygen species and regulation of cell cycle checkpoints .
  • Mechanistic Studies : Research indicates that this compound affects angiogenesis and immune response modulation, further supporting its role as a potential therapeutic agent in oncology .

Summary Table of Applications

Application AreaMechanism of ActionKey Findings
Anti-inflammatoryTargets PTGS1, PTGS2; regulates cAMP and TNF pathwaysReduces IL-6 and TNF-α levels; effective in RAW264.7 cells
NeuroprotectionModulates neurotransmitter targetsAlleviates symptoms in MDD; reduces neuropathic pain
Cancer therapyInduces apoptosis; inhibits proliferationEffective against prostate and pancreatic cancer cells

Mechanism of Action

The compound’s mechanism of action is likely related to its ability to interact with biological macromolecules such as proteins and nucleic acids. The methoxy and hydroxyl groups can form hydrogen bonds, while the aromatic system can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A structurally related compound with a simpler aromatic system.

    Isoquinoline: The parent compound of the isoquinoline family.

    Tetrahydroisoquinoline: A reduced form of isoquinoline with similar structural features.

Uniqueness

The compound’s uniqueness lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable molecule for research and industrial applications.

Biological Activity

Phellodendrine, a quaternary ammonium alkaloid derived from the bark of the Phellodendron genus, particularly Phellodendron amurense and Phellodendron chinense, has garnered significant attention in both traditional and modern medicine due to its diverse biological activities. This article explores the pharmacological properties, therapeutic potentials, and underlying mechanisms of action of this compound, supported by recent research findings.

Chemical Structure and Properties

This compound is chemically characterized as (7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol. Its structure contributes to its interaction with various biological targets, which is pivotal for its therapeutic effects.

Pharmacological Activities

Recent studies have demonstrated that this compound exhibits a wide range of pharmacological activities:

  • Anti-inflammatory Effects : this compound has shown significant anti-inflammatory properties by inhibiting key inflammatory mediators such as NF-κB and cyclooxygenase-2 (COX-2) in various models of inflammation .
  • Antioxidant Activity : The compound exhibits strong antioxidant effects by scavenging free radicals and reducing oxidative stress markers .
  • Anticancer Properties : Research indicates that this compound may inhibit the proliferation of cancer cells in pancreatic cancer models through mechanisms involving apoptosis and cell cycle arrest .
  • Neuroprotective Effects : this compound has been reported to protect neuronal cells from oxidative damage, suggesting potential applications in neurodegenerative diseases .

This compound's biological activities are mediated through several mechanisms:

  • Inhibition of Inflammatory Pathways : It downregulates the expression of pro-inflammatory cytokines and enzymes by interfering with signaling pathways like NF-κB and MAPK .
  • Modulation of Immune Response : this compound enhances immune responses while also exhibiting immunosuppressive properties in certain contexts, making it useful for conditions like ulcerative colitis and autoimmune disorders .
  • Interaction with Enzymes : The compound has been shown to inhibit acetylcholinesterase activity, which may have implications for treating cognitive disorders .

Table 1: Summary of Biological Activities of this compound

Biological ActivityDescriptionReferences
Anti-inflammatoryInhibits COX-2 and NF-κB activation
AntioxidantScavenges free radicals
AnticancerInduces apoptosis in cancer cells
NeuroprotectiveProtects against oxidative stress in neuronal cells
ImmunomodulatoryModulates immune responses

Case Study: Effects on Ulcerative Colitis

A study investigated the effects of this compound on ulcerative colitis in animal models. Results indicated that treatment with this compound significantly reduced inflammation and improved histological scores compared to control groups. The mechanism was linked to the downregulation of inflammatory cytokines and enhancement of mucosal healing processes .

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is well-distributed in various tissues including the liver, kidneys, and brain. Its bioavailability is influenced by factors such as extraction methods and formulation types used in preparations .

Q & A

Q. What protocols ensure reproducibility in this compound’s anti-inflammatory assays?

  • Answer :
  • Cell culture : Maintain RAW264.7 cells in DMEM + 10% FBS at 37°C/5% CO2. Passage cells at 80% confluency to prevent phenotype drift .
  • ELISA standardization : Include internal controls (recombinant IL-6/IL-1β) and normalize data to total protein content (Bradford assay) .

Q. How to validate this compound’s off-target effects using CRISPR-Cas9 screening?

  • Answer :
  • Generate a RAW264.7 library with sgRNAs targeting 12 putative targets (e.g., PTGS1, HTR1A). Apply this compound (IC50 dose) and perform NGS to identify gene knockouts that rescue/dampen anti-inflammatory effects .

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